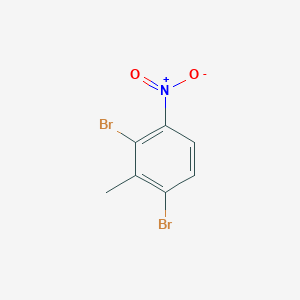

1,3-Dibromo-2-methyl-4-nitrobenzene

Beschreibung

1,3-Dibromo-2-methyl-4-nitrobenzene is a brominated aromatic compound featuring two bromine atoms at the 1- and 3-positions, a methyl group at the 2-position, and a nitro group at the 4-position of the benzene ring. This substitution pattern imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly in electrophilic substitution reactions and as a precursor for pharmaceuticals or agrochemicals.

Eigenschaften

IUPAC Name |

1,3-dibromo-2-methyl-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDMWBCHQSMIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1,3-Dibromo-2-methyl-4-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The typical synthetic route involves the following steps:

Bromination: The nitrated benzene derivative undergoes bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to introduce bromine atoms at the desired positions.

Industrial Production Methods:

Industrial production of 1,3-dibromo-2-methyl-4-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

1,3-Dibromo-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium hydroxide (KOH).

Reduction Reactions: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at reflux temperature.

Reduction: Tin (Sn) and hydrochloric acid (HCl) at room temperature.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium at elevated temperatures.

Major Products:

Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.

Reduction: Formation of 1,3-dibromo-2-methyl-4-aminobenzene.

Oxidation: Formation of 1,3-dibromo-2-carboxy-4-nitrobenzene.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

DBMNB has garnered attention in the pharmaceutical industry due to its potential biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

- Antimicrobial Activity : Research indicates that nitrobenzene derivatives like DBMNB exhibit significant antimicrobial properties against bacteria and fungi, suggesting potential use in developing new antibiotics.

- Cytotoxicity Studies : In vitro studies have shown that DBMNB can induce apoptosis in cancer cell lines at specific concentrations. This property highlights its potential application in cancer therapy.

Materials Science

DBMNB is utilized in materials science for the synthesis of advanced materials and polymers.

- Synthesis of Biaryl Compounds : The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is essential for creating biaryl compounds used in various applications from organic electronics to pharmaceuticals .

Environmental Studies

DBMNB's environmental impact has been studied, particularly its toxicity towards aquatic organisms.

- Aquatic Toxicology : A QSAR study demonstrated that nitrobenzene derivatives, including DBMNB, have acute toxicity towards organisms like Daphnia magna. Understanding these effects is crucial for assessing environmental risks associated with chemical pollutants.

Case Study 1: Antimicrobial Properties

A study conducted on nitrobenzene derivatives showed that DBMNB exhibited inhibitory effects against a range of microorganisms. The mechanism of action was linked to the disruption of bacterial cell membranes and interference with metabolic pathways.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| Candida albicans | 12 |

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro experiments using human cancer cell lines revealed that DBMNB induced apoptosis at concentrations above 20 µM. The study measured cell viability using MTT assays and flow cytometry to assess apoptosis levels.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 60 |

| 50 | 30 |

Biochemical Pathways

DBMNB interacts with various biochemical pathways:

- Metabolic Pathways : It influences enzymes involved in metabolic flux, affecting the synthesis and degradation of metabolites.

- Cell Signaling : The compound alters cell signaling pathways, which can modify gene expression and cellular metabolism.

Wirkmechanismus

The mechanism of action of 1,3-dibromo-2-methyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic attack, while the bromine atoms and methyl group influence the reactivity and orientation of further substitutions. The compound’s effects are mediated through its ability to undergo various chemical transformations, leading to the formation of biologically active derivatives.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1,3-Dibromo-2-methyl-4-nitrobenzene with structurally related brominated nitroaromatic compounds, emphasizing substituent effects on reactivity, stability, and applications.

Table 1: Structural and Functional Comparison

Key Differences:

The nitro group at position 4 (vs. position 1 in 4-Bromo-2-methyl-1-nitrobenzene) enhances electron-withdrawing effects, directing further substitution reactions to specific ring positions .

Hazard Profiles: Brominated nitroaromatics generally require stringent safety protocols. For example, 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) mandates immediate decontamination after skin contact and medical supervision . Similar precautions likely apply to 1,3-Dibromo-2-methyl-4-nitrobenzene.

Applications :

- Fluorinated analogs like 1,3-Dibromo-2-fluoro-4-nitrobenzene are prioritized in high-precision synthesis due to fluorine’s role in modulating electronic properties .

- Methyl-substituted derivatives (e.g., 4-Bromo-2-methyl-1-nitrobenzene) are used in polymer research and dye intermediates .

Research Findings and Implications

- Synthetic Utility : The presence of two bromine atoms in 1,3-Dibromo-2-methyl-4-nitrobenzene enables sequential cross-coupling reactions (e.g., Suzuki-Miyaura), while the nitro group facilitates reduction to amines for further functionalization.

- Stability Challenges : Bromine’s lability under thermal or photolytic conditions may necessitate controlled reaction environments, contrasting with more stable fluorine-substituted analogs .

Biologische Aktivität

1,3-Dibromo-2-methyl-4-nitrobenzene is a brominated nitroaromatic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,3-Dibromo-2-methyl-4-nitrobenzene is characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring. The structural formula is as follows:

This compound exhibits properties typical of nitroaromatic compounds, including potential mutagenicity and reactivity in various chemical transformations.

The biological activity of 1,3-dibromo-2-methyl-4-nitrobenzene is primarily attributed to its ability to undergo electrophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing substituent, which influences the reactivity of the benzene ring towards nucleophilic attack. This mechanism facilitates the formation of various derivatives that may exhibit enhanced biological activities.

Antimicrobial Activity

Research indicates that 1,3-dibromo-2-methyl-4-nitrobenzene exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Escherichia coli | 30 μM |

| Pseudomonas aeruginosa | 25 μM |

These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents .

Mutagenicity and Toxicity

1,3-Dibromo-2-methyl-4-nitrobenzene has been included in lists of mutagenic chemicals, raising concerns about its potential health risks. Studies have shown that compounds with similar structures can induce mutations in bacterial assays, indicating a need for careful evaluation of this compound's safety profile .

Study on Antineoplastic Activity

A study published in 2022 explored the antineoplastic properties of various nitro compounds, including 1,3-dibromo-2-methyl-4-nitrobenzene. The results indicated that this compound could inhibit tumor cell proliferation through mechanisms involving oxidative stress and apoptosis induction .

Environmental Impact Assessment

An environmental assessment report highlighted the presence of dibrominated compounds in contaminated sites, emphasizing the need for monitoring their ecological impact. The report suggested that exposure to such chemicals could lead to adverse effects on aquatic life and human health .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.